Ethyl 1-[(3,4-dichlorophenyl)methyl]piperidine-3-carboxylate
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Overview
Description
Ethyl 1-[(3,4-dichlorophenyl)methyl]piperidine-3-carboxylate is a chemical compound with the molecular formula C16H18Cl2N2O2 It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom
Preparation Methods
The synthesis of Ethyl 1-[(3,4-dichlorophenyl)methyl]piperidine-3-carboxylate typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Ethyl 1-[(3,4-dichlorophenyl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl chloride moiety, leading to the formation of various derivatives.
Scientific Research Applications
Ethyl 1-[(3,4-dichlorophenyl)methyl]piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-[(3,4-dichlorophenyl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Ethyl 1-[(3,4-dichlorophenyl)methyl]piperidine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 1-[(3,4-dichlorophenyl)carbonyl]piperidine-4-carboxylate: This compound has a similar structure but with a different ester group, which can affect its reactivity and biological activity.
Ethyl 1-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate: This compound differs in the position of the carboxylate group on the piperidine ring, which can influence its chemical properties and applications.
Properties
IUPAC Name |
ethyl 1-[(3,4-dichlorophenyl)methyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO2/c1-2-20-15(19)12-4-3-7-18(10-12)9-11-5-6-13(16)14(17)8-11/h5-6,8,12H,2-4,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEBOPPCSHAHAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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